1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of the difluorocyclopropyl group imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis, yielding fluoroallylic sulfones . Industrial production methods often focus on optimizing yields and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, often facilitated by palladium catalysts.
Common reagents used in these reactions include sodium arylsulfinates, potassium fluoride, and 18-crown-6. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways. The difluorocyclopropyl group can affect the charge distribution and electrostatic surface of the compound, leading to specific interactions with biological molecules . These interactions can result in various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine can be compared with other difluorocyclopropane derivatives, such as:
- 2-(2,2-Difluorocyclopropyl)naphthalene
- 1-[2-(2,2-Difluorocyclopropyl)ethyl]-1H-pyrazol-4-ol
These compounds share the difluorocyclopropyl group but differ in their additional functional groups and overall structure.
Properties
IUPAC Name |
1-(2,2-difluorocyclopropyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)3-4(6)11-2-1-5(9)10-11/h1-2,4H,3H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFKMWKVPXOXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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